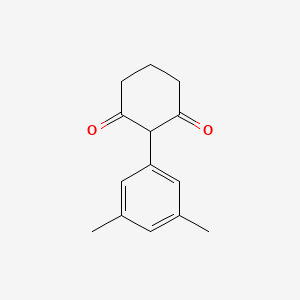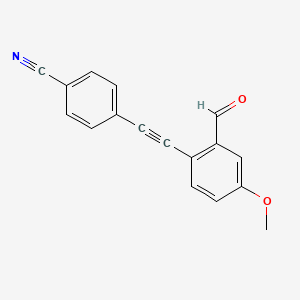
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile is an organic compound with the molecular formula C16H11NO2 It is characterized by the presence of a formyl group, a methoxy group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formylation: Introduction of the formyl group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Ethynylation: Formation of the ethynyl linkage between the aromatic rings.
Benzonitrile Formation: Introduction of the nitrile group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile can undergo several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.
Major Products
Oxidation: 4-((2-Carboxy-4-methoxyphenyl)ethynyl)benzonitrile.
Reduction: 4-((2-Formyl-4-methoxyphenyl)ethynyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mécanisme D'action
The mechanism of action of 4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2-Formyl-4-(trifluoromethyl)phenyl)ethynyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a methoxy group.
4-((2-Formyl-4-hydroxyphenyl)ethynyl)benzonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
4-((2-Formyl-4-methylphenyl)ethynyl)benzonitrile: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-((2-Formyl-4-methoxyphenyl)ethynyl)benzonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems. The combination of formyl, methoxy, and nitrile groups provides a versatile scaffold for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H11NO2 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
4-[2-(2-formyl-4-methoxyphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C17H11NO2/c1-20-17-9-8-15(16(10-17)12-19)7-6-13-2-4-14(11-18)5-3-13/h2-5,8-10,12H,1H3 |
Clé InChI |
GSHAEQRHMGFDNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C#CC2=CC=C(C=C2)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


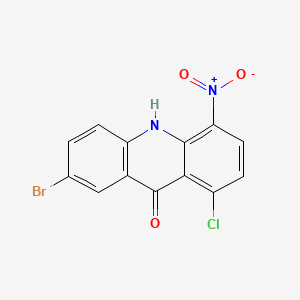
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)

![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)
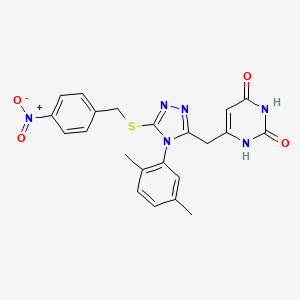

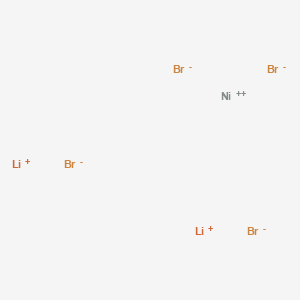
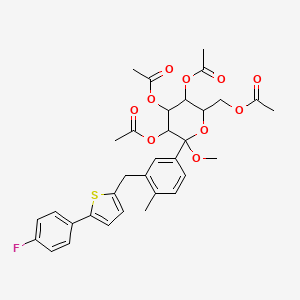
![2-benzyl-1-oxo-N-pyridin-4-ylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide](/img/structure/B14121531.png)
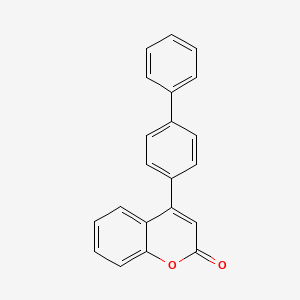
![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14121544.png)
